2-(Furan-2-yl)nicotinaldehyde
Overview
Description
2-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is a derivative of furan, a five-membered heterocyclic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies . For instance, one method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide to form the corresponding thioamide . The thioamide is then oxidized with potassium ferricyanide in an alkaline solution to form the furan derivative .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a nicotinaldehyde group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nicotinaldehyde group consists of a pyridine ring with an aldehyde functional group .Chemical Reactions Analysis
Furan derivatives, including this compound, can undergo various chemical reactions . For example, they can participate in electrophilic substitution reactions, where the substituent enters the 5-position of the furan ring . They can also undergo hydroarylation of the furan side chain carbon–carbon double bond in reactions with arenes under superelectrophilic activation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.216±0.06 g/cm3 and a predicted boiling point of 317.4±32.0 °C . The melting point and flash point are not available .Scientific Research Applications
1. Enzyme-Catalyzed Synthesis of Furan Carboxylic Acids
2-(Furan-2-yl)nicotinaldehyde derivatives are utilized in the controlled synthesis of furan carboxylic acids, which are vital biobased building blocks in pharmaceutical and polymer industries. This process involves an enzyme cascade system using galactose oxidase and alcohol dehydrogenases, demonstrating the potential of these compounds in green chemistry and sustainable manufacturing (Jia, Zong, Zheng, & Li, 2019).
2. Synthesis of Antiprotozoal Agents
Studies have shown the synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, derived from this compound, displaying significant antiprotozoal activity. These compounds exhibit promising in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium falciparum, suggesting their potential in developing new treatments for protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
3. DNA Interstrand Crosslinking
Furan-modified adenosine building blocks, synthesized from compounds related to this compound, have been evaluated for their ability to form interstrand crosslinks in DNA duplexes. This research holds significance in understanding DNA damage and repair mechanisms, and could have implications in the development of novel therapeutic strategies for treating genetic diseases and cancer (Jawalekar, Op de Beeck, van Delft, & Madder, 2011).
4. Synthesis of Novel Heterocyclic Compounds
This compound has been employed in the synthesis of novel heterocyclic ring-fused 1,2-oxazinones. This research is pivotal in developing versatile methods for constructing heterocyclic compounds, which are crucial in medicinal chemistry for the discovery of new drugs (Qu & Cheng, 2013).
5. Corrosion Inhibition Studies
Furanylnicotinamidine derivatives, synthesized from this compound, have been investigated as corrosion inhibitors in aqueous solutions. Their efficiency in protecting materials like carbon steel in acidic environments highlights their potential application in industrial corrosion prevention (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).
Future Directions
The future directions for 2-(Furan-2-yl)nicotinaldehyde could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Furan derivatives are considered platform chemicals that can be economically synthesized from biomass, offering a range of compounds that can be obtained . Therefore, there is potential for more research and development in this area.
Biochemical Analysis
Biochemical Properties
2-(Furan-2-yl)nicotinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide in certain cell types . This interaction is crucial as nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune response.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Caco-2 cells, this compound inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase . This inhibition can modulate inflammatory responses and cellular stress pathways, highlighting its potential as an anti-inflammatory agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of nitric oxide synthase, inhibiting its activity and thus reducing nitric oxide production . Additionally, it may influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained inhibition of nitric oxide production and modulation of inflammatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties by inhibiting nitric oxide production and reducing inflammation . At higher doses, it may exhibit toxic effects, including cellular toxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase, influencing the metabolic flux of nitric oxide and related metabolites . The compound’s impact on metabolic pathways can alter the levels of key metabolites, thereby affecting cellular function and physiological responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes at the subcellular level.
Properties
IUPAC Name |
2-(furan-2-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHRFRBVDJKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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